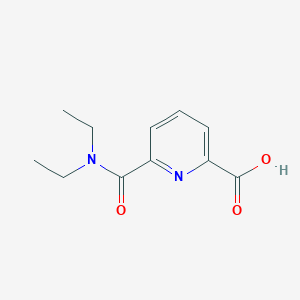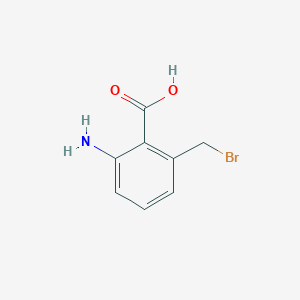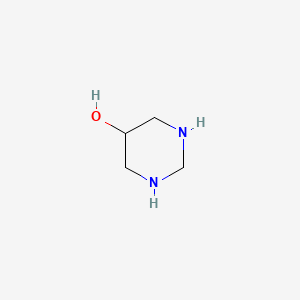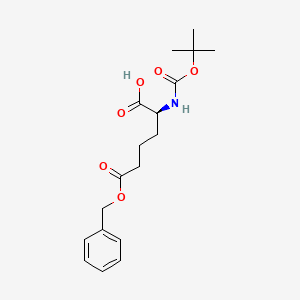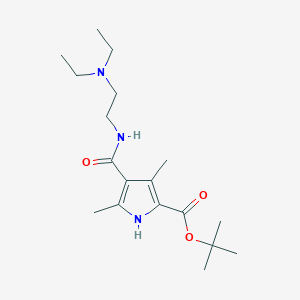
2,4-Dichloro-3,6-dimethylpyridine
概要
説明
2,4-Dichloro-3,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Regioselective Catalysis
2,4-Dichloro-3,6-dimethylpyridine is used in regioselective synthesis, as demonstrated by Ruggeri et al. (2008). Their research highlights the controlled addition of mesitol to this compound by selecting appropriate catalysts and solvents. This process is significant in organic chemistry for creating specific molecular structures with high precision (Ruggeri et al., 2008).
Molecular Structure Analysis
Majerz et al. (1994) focused on the structural and IR spectrum analysis of hydrogen-bonded adducts involving dichloro-nitrophenol and dimethylpyridine derivatives. Such studies are crucial for understanding molecular interactions and designing new compounds with desired properties (Majerz et al., 1994).
Ion Mobility Spectrometry
Eiceman, Nazarov, and Stone (2003) studied the ion mobility spectra of compounds including 2,4-dimethylpyridine. This research contributes to the field of analytical chemistry, particularly in the development of methods for detecting and analyzing chemical compounds (Eiceman et al., 2003).
Polymerization Processes
In polymer chemistry, Higashimura et al. (1989) demonstrated the use of 2,6-dimethylpyridine in the living cationic polymerization of vinyl monomers. This research is significant for developing new polymer materials with controlled properties (Higashimura et al., 1989).
Preparation of Heterocyclic N-Oxide
Zhong, Guo, and Song (2004) explored an efficient method for preparing heterocyclic N-oxide using various pyridines, including 2,4-dimethylpyridine. This method is valuable in organic synthesis, particularly in creating compounds with specific oxidation states (Zhong et al., 2004).
Microwave-Assisted Synthesis
Guo-Fu Zhang et al. (2010) utilized microwave irradiation for synthesizing pyridine dicarboxylic acid from 2,6-dimethylpyridine. This innovative approach highlights the potential of microwave technology in enhancing chemical synthesis efficiency (Guo-Fu Zhang et al., 2010).
Hydrogen Bonding Studies
Dega-Szafran et al. (1996) researched the hydrogen bonding in complexes of dichloro-nitrophenol withdimethylpyridine derivatives. This study is pivotal for understanding the hydrogen bonding mechanism in molecular complexes, which has implications for designing drugs and materials with specific intermolecular interactions (Dega-Szafran et al., 1996).
Reaction Dynamics and Molecular Rearrangements
Anderson and Johnson (1966) investigated the base-catalysed reactions of dimethyl dichloropyridine derivatives, focusing on the rearrangement reactions. Understanding these reaction dynamics is crucial in synthetic chemistry for creating and manipulating complex organic molecules (Anderson & Johnson, 1966).
Spectrometric Applications
Pugh (2006) studied the structural properties of dihalo-dimethylpyridines, including 2,6-dibromo-3,5-dimethylpyridine. Such research aids in the development of spectrometric methods for analyzing and characterizing small organic molecules (Pugh, 2006).
Bioactive Compound Synthesis
Marquez et al. (2015) conducted a theoretical study on cyanopyridine derivatives, including dimethylpyridine compounds, focusing on their potential as antimicrobial and anticancer agents. This research is significant for the development of new therapeutic drugs (Marquez et al., 2015).
Zeolite Surface Characterization
Corma, Rodellas, and Fornés (1984) used dimethylpyridine for characterizing acid surfaces on various zeolites. This research provides insights into surface chemistry and is relevant for catalysis and material science (Corma et al., 1984).
Biodegradation Studies
Khasaeva, Parshikov, and Zaraisky (2020) explored the biodegradation of dimethylpyridine by bacteria, highlighting its relevance in environmental chemistry, particularly in the treatment of industrial waste containing pyridine derivatives (Khasaeva et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQXFNMLHUBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454598 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83791-90-6 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
